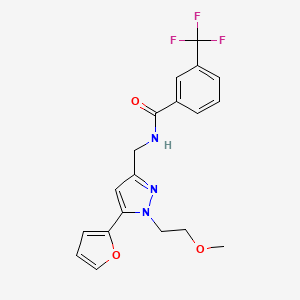

N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide

Description

N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic small molecule featuring a pyrazole core substituted with a furan-2-yl group at position 5, a 2-methoxyethyl chain at position 1, and a 3-(trifluoromethyl)benzamide moiety attached via a methylene bridge. Its molecular formula is C₁₉H₁₈F₃N₃O₃, with a calculated molecular weight of 395.34 g/mol. The compound’s design integrates heterocyclic and fluorinated motifs, which are common in medicinal chemistry for enhancing metabolic stability and target affinity .

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1-(2-methoxyethyl)pyrazol-3-yl]methyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O3/c1-27-9-7-25-16(17-6-3-8-28-17)11-15(24-25)12-23-18(26)13-4-2-5-14(10-13)19(20,21)22/h2-6,8,10-11H,7,9,12H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZKDXBQRNEXOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CC(=N1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores the compound's synthesis, biological mechanisms, and relevant case studies.

Structural Overview

The compound features a pyrazole ring , a furan moiety , and a trifluoromethylbenzamide structure. Its molecular formula is with a molecular weight of approximately 365.33 g/mol. The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazines with 1,3-diketones.

- Attachment of the Furan Ring : Utilization of furan derivatives and coupling reagents.

- Formation of the Benzamide Moiety : This involves amidation reactions using appropriate acid derivatives and amines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, thereby modulating signaling pathways.

- Antimicrobial Activity : Some studies indicate potential efficacy against bacterial strains due to interference with their motility and toxin production mechanisms .

In Vitro Studies

Recent research has highlighted the compound's promising in vitro activity against various cell lines. For instance, it demonstrated an IC50 value comparable to established leads in inhibiting specific cancer cell lines, indicating its potential as an anticancer agent .

| Compound | Target | IC50 (µM) |

|---|---|---|

| This compound | HK853 (Pseudomonas aeruginosa) | 2.28 |

| Control Compound | HK853 | 2.50 |

Case Studies

- Anticancer Activity : A study evaluated the compound's effects on multicellular spheroids and demonstrated significant inhibition of tumor growth, suggesting its potential as a therapeutic agent in oncology .

- Insecticidal Properties : Another investigation focused on its insecticidal activity, where derivatives were tested against common agricultural pests, showing effective mortality rates that could lead to new insecticide formulations .

Comparison with Similar Compounds

The unique structural features of this compound distinguish it from related compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-((5-(furan-2-yl)-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide | Lacks methoxyethyl group | Lower solubility |

| N-(5-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide | Hydroxyethyl instead of methoxyethyl | Altered receptor activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Cores

(a) Berotralstat (BCX7353)

- Structure: Features a pyrazole-carboxamide backbone with a trifluoromethyl group, fluorophenyl, and aminomethylphenyl substituents.

- Molecular Weight : 635.46 g/mol (as dihydrochloride).

- Key Differences: Unlike the target compound, Berotralstat includes a cyclopropylmethylamino group and a cyanophenyl moiety, which enhance its plasma protein binding and oral bioavailability.

- Therapeutic Use : Approved for hereditary angioedema prophylaxis, targeting plasma kallikrein inhibition .

(b) 3-(4-Methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide (Compound 19e)

- Structure : Contains a pyrazole ring linked to a benzamide group and a methoxy-ethoxymethyl chain.

- Key Differences: The 3-methylpyridin-2-yl and methanesulfonylphenoxy substituents confer glucokinase activation properties, making it a candidate for type 2 diabetes therapy.

- Biological Activity : Acts as a glucokinase activator (EC₅₀ = 120 nM), highlighting the impact of sulfonyl and pyridyl groups on enzyme binding .

(c) N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide

- Structure : Shares the pyrazole-furan-methoxyethyl scaffold but replaces the trifluoromethylbenzamide with a 5-methylisoxazole-carboxamide.

- Molecular Weight : 330.34 g/mol.

Compounds with Varied Heterocycles and Amide Linkages

(a) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

- Structure : Replaces the pyrazole core with a thiazole ring and lacks the methoxyethyl chain.

- Key Differences : The thiazole and difluorobenzamide groups enable inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, critical in anaerobic metabolism. Hydrogen bonding (N–H⋯N) stabilizes its crystal packing .

(b) N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide

- Structure : Incorporates an oxadiazole ring and a trifluoro-methoxybenzamide group.

- Molecular Weight : 381.31 g/mol.

- Key Differences : The oxadiazole ring enhances π-stacking interactions, while the ethylpyrazole substituent may reduce solubility compared to the target compound’s methoxyethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.